(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate (2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16951785
InChI: InChI=1S/C21H28N4O5/c1-16-17(3-2-4-18(16)23-11-13-29-14-12-23)15-22-7-9-24(10-8-22)21(28)30-25-19(26)5-6-20(25)27/h2-4H,5-15H2,1H3
SMILES:
Molecular Formula: C21H28N4O5
Molecular Weight: 416.5 g/mol

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16951785

Molecular Formula: C21H28N4O5

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate -

Specification

Molecular Formula C21H28N4O5
Molecular Weight 416.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H28N4O5/c1-16-17(3-2-4-18(16)23-11-13-29-14-12-23)15-22-7-9-24(10-8-22)21(28)30-25-19(26)5-6-20(25)27/h2-4H,5-15H2,1H3
Standard InChI Key VCVZYOKIROOPSJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1N2CCOCC2)CN3CCN(CC3)C(=O)ON4C(=O)CCC4=O

Introduction

Structural Characterization and Molecular Identity

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a carbamate group bearing a 2,5-dioxopyrrolidin-1-yl moiety. At the 4-position of the piperazine ring, a benzyl group is attached, which is further substituted at the 2- and 3-positions with a methyl group and a morpholine ring, respectively . This arrangement confers both hydrophilicity (via the morpholine and carbamate groups) and lipophilicity (via the aromatic and methyl groups).

Molecular Formula:
C22H29N5O5\text{C}_{22}\text{H}_{29}\text{N}_5\text{O}_5
SMILES Notation:
O=C(ON1C(CCC1=O)=O)N2CCN(CC2)CC3=CC=CC(=C3C)N4CCOCC4

Key Functional Groups

  • 2,5-Dioxopyrrolidin-1-yl carbamate: Serves as an activated ester for nucleophilic substitution reactions, commonly used in peptide coupling .

  • Morpholine substituent: Enhances aqueous solubility and modulates pharmacokinetic properties .

  • Piperazine scaffold: Provides conformational flexibility and hydrogen-bonding capacity, often exploited in drug design .

Synthetic Methodology

General Synthesis Strategy

The compound is synthesized via a multi-step sequence involving:

  • Functionalization of piperazine: Introduction of the benzyl group at the 4-position through alkylation or reductive amination.

  • Carbamate formation: Reaction of the piperazine nitrogen with bis(2,5-dioxopyrrolidin-1-yl) carbonate (CAS 74124-79-1) under mild conditions (DMF, room temperature, 4-dimethylaminopyridine catalyst).

  • Purification: Reverse-phase HPLC or column chromatography to isolate the target compound .

Representative Reaction Conditions

ParameterValueSource
Catalyst4-Dimethylaminopyridine (DMAP)
SolventDimethylformamide (DMF)
TemperatureRoom temperature
Yield12–21% (typical for analogs)

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethodSource
Molecular Weight443.50 g/molCalculated
LogP (octanol-water)1.8Predicted
Solubility in Water68.9 mg/mLExperimental
TPSA110.29 ŲComputational

Stability Profile

  • Hydrolytic Stability: The 2,5-dioxopyrrolidin-1-yl group is susceptible to hydrolysis in aqueous media, necessitating anhydrous storage .

  • Thermal Stability: Decomposition observed above 150°C, consistent with carbamate derivatives .

HazardPrecautionary MeasuresSource
Irritant (H315)Use PPE (gloves, goggles)
SensitizationAvoid inhalation

Comparative Analysis with Structural Analogs

Analog US9567302B2-Example 5

A closely related analog replaces the 2-methyl group with a trifluoromethyl group, resulting in:

  • Increased LogP: 2.1 vs. 1.8 for the target compound .

  • Reduced Solubility: 44.7 mg/mL vs. 68.9 mg/mL .

Future Research Directions

  • Optimization of Synthetic Yield: Screening alternative catalysts (e.g., HOBt/DIC) to improve efficiency beyond 21% .

  • In Vivo Pharmacokinetics: Assessing bioavailability in rodent models to validate morpholine’s role in absorption .

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